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Compound of Interest

Compound Name: methyl 9H-xanthene-9-carboxylate

Cat. No.: B1580962 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of methyl 9H-xanthene-9-
carboxylate (CAS Number: 39497-06-8), a key heterocyclic organic compound. The document

details its physicochemical properties, synthesis methodologies, and spectroscopic profile. A

significant focus is placed on the biological context of the xanthene-9-carboxylic acid scaffold,

which serves as a foundational structure for the development of positive allosteric modulators

(PAMs) of the metabotropic glutamate receptor 1 (mGlu1). This guide includes detailed

experimental protocols and data presented in structured tables for clarity and ease of

comparison. Additionally, logical and experimental workflows, alongside the mGlu1 signaling

pathway, are visualized using Graphviz diagrams to facilitate a deeper understanding of the

compound's synthesis and its parent scaffold's biological significance.

Chemical and Physical Properties
Methyl 9H-xanthene-9-carboxylate is a tricyclic ether and a methyl ester derivative of 9H-

xanthene-9-carboxylic acid. Its core structure, the xanthene ring system, is recognized as a

"privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of

biological targets.

Table 1: Physicochemical and Crystallographic Data for Methyl 9H-xanthene-9-carboxylate
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Property Value Reference(s)

CAS Number 39497-06-8 [1]

Molecular Formula C₁₅H₁₂O₃ [1]

Molecular Weight 240.25 g/mol [1]

IUPAC Name
methyl 9H-xanthene-9-

carboxylate
[1]

Synonyms

Xanthene-9-carboxylic acid

methyl ester, Methyl

xanthanoate

[1]

Melting Point 360.7 K (87.55 °C) [2]

Crystal System Monoclinic [2]

Space Group C2/c [3]

Synthesis and Experimental Protocols
The synthesis of methyl 9H-xanthene-9-carboxylate can be achieved through multiple routes.

It was first identified as an unintentional byproduct of the transesterification of propantheline

bromide in methanol.[2] However, a more direct and purposeful synthesis involves the

preparation of the parent acid, 9H-xanthene-9-carboxylic acid, followed by esterification.

Synthesis of the Precursor: 9H-Xanthene-9-carboxylic
Acid
A common method for synthesizing the parent acid involves the carboxylation of xanthene.

Experimental Protocol: Synthesis of 9H-Xanthene-9-carboxylic Acid

Step 1: Preparation of Xanthene: Xanthone is reduced to xanthene using a Huang-Minlon

reduction. In a round-bottom flask, xanthone is refluxed with hydrazine hydrate and

potassium hydroxide in a high-boiling point solvent like diethylene glycol.

Step 2: Carboxylation of Xanthene:
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Under an inert atmosphere (e.g., nitrogen or argon), xanthene is dissolved in an

anhydrous aprotic solvent such as tetrahydrofuran (THF).

The solution is cooled to a low temperature (typically -78 to -40 °C).

A strong base (e.g., n-butyllithium or lithium diisopropylamide) is added dropwise to

deprotonate the 9-position of xanthene, forming a carbanion.

Solid carbon dioxide (dry ice) is then added to the reaction mixture. The carbanion attacks

the carbon dioxide, forming the corresponding carboxylate salt after quenching.

The reaction is warmed to room temperature and acidified with an aqueous acid (e.g.,

HCl) to protonate the carboxylate, yielding 9H-xanthene-9-carboxylic acid.

Purification: The crude product can be purified by extraction and subsequent recrystallization

from a suitable solvent system (e.g., ethanol/water).

Purposeful Synthesis: Fischer Esterification
The most straightforward method for preparing the title compound is the Fischer esterification

of its parent carboxylic acid.

Experimental Protocol: Fischer Esterification of 9H-Xanthene-9-carboxylic Acid

Reaction Setup: In a round-bottom flask, 9H-xanthene-9-carboxylic acid (1.0 equivalent) is

dissolved or suspended in a large excess of methanol, which acts as both the reactant and

the solvent.

Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or

p-toluenesulfonic acid (TsOH), is carefully added to the mixture.

Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours.

The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Work-up and Isolation:

Upon completion, the mixture is cooled to room temperature.
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The excess methanol is removed under reduced pressure.

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed

sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize

the acid catalyst), and brine.

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is evaporated to yield crude methyl 9H-xanthene-9-carboxylate.

Purification: The final product can be purified by recrystallization or column chromatography.

Synthesis of 9H-Xanthene-9-carboxylic Acid Fischer Esterification

Xanthone Xanthene

Huang-Minlon
Reduction Xanthene-9-carboxylate Salt

1. Strong Base
2. CO₂ 9H-Xanthene-9-carboxylic AcidAcidification 9H-Xanthene-9-carboxylic Acid Methyl 9H-xanthene-9-carboxylate

Methanol (MeOH)
Acid Catalyst (H⁺)

Click to download full resolution via product page

Synthesis workflow for methyl 9H-xanthene-9-carboxylate.

Spectroscopic Data and Analysis
While comprehensive experimental spectra are not readily available in public databases, the

expected spectroscopic characteristics can be predicted based on the compound's structure.

Key analytical techniques for characterization include Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 2: Predicted/Expected Spectroscopic Data for Methyl 9H-xanthene-9-carboxylate
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Technique Feature
Predicted/Expected
Value(s)

¹H NMR Aromatic Protons (8H) δ 7.0-7.5 ppm (multiplets)

Methine Proton (H-9) (1H) δ ~5.0 ppm (singlet)

Methyl Protons (-OCH₃) (3H) δ ~3.7 ppm (singlet)

¹³C NMR Carbonyl Carbon (C=O) δ ~170 ppm

Aromatic Carbons δ 115-150 ppm

Methoxy Carbon (-OCH₃) δ ~52 ppm

Methine Carbon (C-9) δ ~45 ppm

IR C=O Stretch (Ester) ~1735 cm⁻¹

C-O Stretch (Ether & Ester) 1250-1050 cm⁻¹

C-H Stretch (Aromatic) >3000 cm⁻¹

C-H Stretch (Aliphatic) <3000 cm⁻¹

Mass Spec (EI) Molecular Ion (M⁺) m/z 240

Key Fragments m/z 181 ([M-COOCH₃]⁺), 152

General Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy:

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as

an internal standard (0 ppm).

Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency

of 400 MHz or higher.

IR Spectroscopy:
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Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample

or analyze as a thin film from a solution evaporated on a salt plate.

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer

over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

Sample Introduction: Introduce the sample via direct infusion or through a gas

chromatograph (GC-MS).

Ionization: Utilize electron ionization (EI) to generate fragment ions and determine the

fragmentation pattern.

Biological Context: A Scaffold for mGlu1 Receptor
Modulators
While methyl 9H-xanthene-9-carboxylate itself is not reported to have significant biological

activity, its parent scaffold, 9H-xanthene-9-carboxylic acid, is a crucial pharmacophore for the

development of potent and selective positive allosteric modulators (PAMs) of the metabotropic

glutamate receptor 1 (mGlu1).[4]

mGlu1 is a G-protein coupled receptor (GPCR) that plays a critical role in modulating synaptic

plasticity and neuronal excitability. Dysregulation of mGlu1 signaling is implicated in various

neurological and psychiatric disorders, making it an attractive therapeutic target.

Mechanism of Action of Xanthene-based mGlu1 PAMs
PAMs do not activate the receptor directly but bind to an allosteric site, distinct from the

glutamate binding site. This binding induces a conformational change in the receptor that

enhances its response to the endogenous ligand, glutamate. For mGlu1, xanthene-based

PAMs potentiate the glutamate-induced signaling cascade, increasing both the potency and

maximal efficacy of the agonist.[4]
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mGlu1 Receptor Modulation
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mGlu1 receptor signaling and positive allosteric modulation.
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The mGlu1 Signaling Pathway
The mGlu1 receptor is canonically coupled to the Gαq/11 G-protein. Upon activation by

glutamate, the following cascade is initiated:

G-Protein Activation: The activated mGlu1 receptor catalyzes the exchange of GDP for GTP

on the Gαq/11 subunit, leading to its activation.

PLC Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol

(DAG).

Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering

the release of stored calcium (Ca²⁺) into the cytoplasm.

PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C

(PKC).

Cellular Effects: These signaling events lead to the modulation of various downstream

effectors, influencing ion channel activity, gene expression, and ultimately, synaptic plasticity.

Conclusion
Methyl 9H-xanthene-9-carboxylate is a valuable chemical entity, primarily serving as a

synthetic intermediate. Its structural core, the xanthene-9-carboxylic acid moiety, is of

significant interest to medicinal chemists and drug development professionals. This scaffold

has proven to be a highly effective starting point for the design of positive allosteric modulators

of the mGlu1 receptor, a key target for novel therapeutics aimed at treating a range of CNS

disorders. The detailed protocols, structured data, and pathway diagrams provided in this guide

are intended to support further research and development in this promising area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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